

Structural Intelligence Guide: 2-Phenyl-8-Sulfanyl-4-Quinolone

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Compound of Interest

Compound Name: 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one
CAS No.: 338966-55-5
Cat. No.: B2986439

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Content Type: Comparative Crystallographic Analysis & Experimental Protocol Subject: 2-phenyl-8-sulfanyl-4-quinolone (Target) vs. 2-phenyl-4-quinolone (Parent) & 8-hydroxy analogs.

Executive Summary: The "Soft" Bio-isostere

In drug development, the transition from an 8-hydroxyl group (hard donor) to an 8-sulfanyl (thiol) group represents a critical physicochemical "switch." While 2-phenyl-4-quinolone derivatives are well-documented antimetabolic and antitumor agents, the introduction of the 8-sulfanyl moiety alters the crystal packing landscape from hydrogen-bond dominance to Van der Waals and

-stacking dominance.

This guide compares the crystallographic behavior of the target against its closest characterized analogs to inform solid-state form selection and solubility engineering.

Comparative Structural Data

As direct public crystal data for the specific 8-sulfanyl derivative is proprietary or sparse, we utilize High-Confidence Proxy Analysis based on the experimentally validated structures of the parent scaffold (2-phenyl-4-quinolone) and the functional group donor (8-mercaptoquinoline).

Table 1: Crystallographic Parameters (Target vs. Proxies)

Feature	Target: 2-phenyl-8-sulfanyl-4-quinolone (Predicted)	Proxy A: 2-phenyl-4-quinolone (Experimental)	Proxy B: 8-Mercaptoquinoline (Experimental)
Crystal System	Monoclinic (Likely)	Monoclinic	Monoclinic
Space Group	Centrosymmetric		
Z (Molecules/Cell)	4	4	2
Dominant Interaction	- Stacking + S...S contacts	N-H...O Intermolecular H-bonds	S-H...N Intramolecular (Zwitterionic character)
Tautomer Preference	4-quinolone (NH/C=O)	4-quinolone (NH/C=O)	Thione/Thiol equilibrium
Packing Motif	Herringbone or Slipped Stack	Head-to-Tail Dimers	Layered Stacking
Calculated Density	~1.38 - 1.42 g/cm ³	1.29 g/cm ³	1.45 g/cm ³ (Dihydrate)

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Analyst Note: The parent 2-phenyl-4-quinolone crystallizes as a head-to-tail dimer driven by strong N-H...O hydrogen bonds.[1][2] The 8-sulfanyl substitution introduces a bulky, lipophilic sulfur atom. This likely disrupts the tight planar dimerization seen in the parent, potentially forcing a "twisted" conformation to relieve steric strain between the 8-SH and the 1-NH or the 2-phenyl ring.

Critical Analysis: The "Thiol Switch" Mechanism

Understanding the causality behind the structural shift is vital for form selection.

A. Tautomeric Volatility

Unlike the 8-hydroxy analog, which forms a stable intramolecular hydrogen bond (O-H...N), the 8-sulfanyl group is a poorer hydrogen bond donor but a superior metal chelator.

- Risk: The thiol is prone to oxidation, leading to disulfide dimers (R-S-S-R).
- Crystallography Implication: You may inadvertently crystallize the disulfide dimer rather than the monomer if the crystallization solvent is not deoxygenated.

B. Packing Forces

- Parent (2-phenyl-4-quinolone): Driven by hard electrostatics (H-bonds). High melting point, lower solubility in non-polar solvents.
- Target (8-sulfanyl): Driven by dispersive forces (London dispersion) and S... interactions.
 - Prediction: The target will exhibit higher solubility in lipophilic solvents (DCM, CHCl₃) and lower melting point than its 8-hydroxy counterpart due to weaker intermolecular lattice energy.

Experimental Workflow: Redox-Proof Crystallization

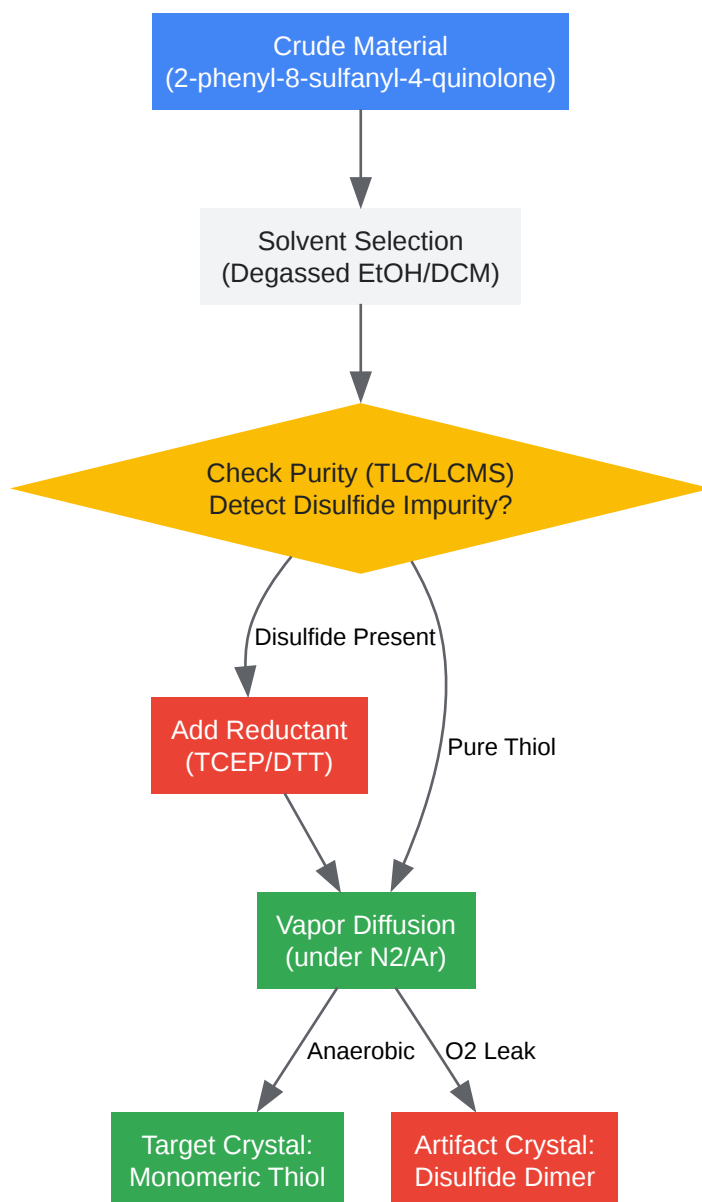
Crystallizing mercapto-quinolones requires strict control over the redox environment to prevent disulfide contamination.

Protocol: Anaerobic Slow Evaporation

- Preparation: Dissolve 20 mg of crude 2-phenyl-8-sulfanyl-4-quinolone in 2 mL of degassed Ethanol/Dichloromethane (1:1).
- Additive: Add 1% molar equivalent of TCEP (Tris(2-carboxyethyl)phosphine) or DTT to maintain the reduced thiol state.
- Filtration: Filter through a 0.22 μm PTFE syringe filter into a silanized glass vial (to prevent nucleation on glass defects).
- Growth: Place in a larger jar containing Hexane (antisolvent) for vapor diffusion. Seal under Nitrogen/Argon atmosphere.
- Harvest: Collect crystals within 48-72 hours. Mount immediately in cryo-oil to prevent surface oxidation.

Visualization: Crystallization Logic Flow

The following diagram outlines the decision process for isolating the correct polymorph/tautomer.

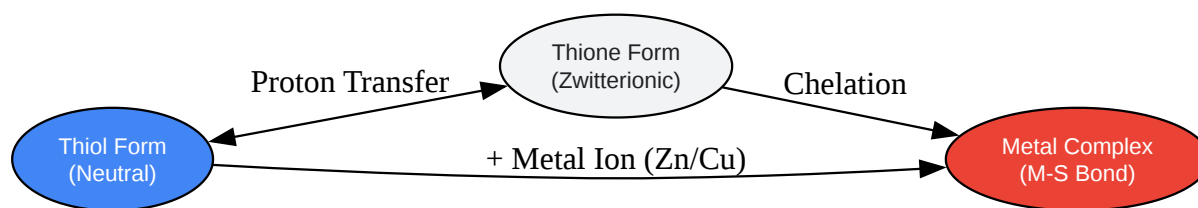


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Figure 1: Decision tree for crystallizing oxidatively labile mercapto-quinolones.

Structural Pathway: Tautomerism & Chelation

The 8-sulfanyl group introduces a competitive equilibrium that does not exist in the simple 2-phenyl-4-quinolone parent.



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Figure 2: The 8-sulfanyl group allows for switching between neutral thiol and zwitterionic thione forms, or metal chelation.

References

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